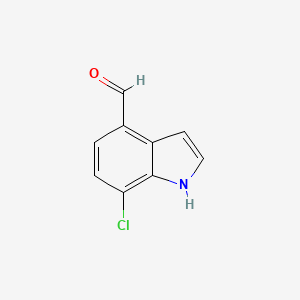
7-Cloro-1H-indol-4-carbaldehído
Descripción general
Descripción
7-Chloro-1H-indole-4-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
Indole derivatives, including 7-Chloro-1H-indole-4-carbaldehyde, are important types of molecules and natural products that play a main role in cell biology . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular weight of 7-Chloro-1H-indole-4-carbaldehyde is 179.603 . The IUPAC Standard InChI is InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H .Chemical Reactions Analysis
Indole-4-carboxaldehyde participates in the synthesis of arcyriacyanin A . Synthesis of 4-indole-4-carboxaldehyde has been reported . Intramolecular Friedel-Crafts (FC) acylation of indole-4-carboxaldehyde has been reported .Physical and Chemical Properties Analysis
The melting point of 7-Chloro-1H-indole-4-carbaldehyde is 87-91 °C (lit.) . The SMILES string is [H]C(=O)c1cccc2cc[nH]c12 .Aplicaciones Científicas De Investigación
Propiedades Antimicrobianas
Los derivados del indol, incluido el “7-Cloro-1H-indol-4-carbaldehído”, se han utilizado como bloques de construcción para la síntesis de diferentes compuestos con propiedades antimicrobianas. Estos compuestos pueden inhibir el crecimiento de bacterias, hongos y otros microorganismos, lo que los hace útiles en el desarrollo de nuevos fármacos antimicrobianos .
Aplicaciones Anticancerígenas
Los derivados del indol han mostrado potencial en el tratamiento del cáncer. Se han utilizado en la síntesis de compuestos con propiedades anticancerígenas. Estos compuestos pueden inhibir el crecimiento de las células cancerosas, lo que los convierte en candidatos potenciales para el desarrollo de nuevos fármacos anticancerígenos .
Síntesis de Inhibidores de la Quinasa Aurora A
El indol-4-carbaldehído, un compuesto similar al “this compound”, se ha utilizado como reactivo en la síntesis de inhibidores de la quinasa Aurora A . La quinasa Aurora A es una proteína que juega un papel clave en la división celular, y sus inhibidores están siendo investigados por su uso potencial en la terapia del cáncer.
Preparación de Agentes Antitumorales
El indol-4-carbaldehído también se ha utilizado como reactivo en la preparación de agentes antitumorales . Estos agentes pueden inhibir el crecimiento de las células tumorales, lo que los convierte en candidatos potenciales para el desarrollo de nuevos tratamientos contra el cáncer.
Síntesis de Pirroloquinolinedicarboxilatos Fusionados
El indol-7-carbaldehído, otro compuesto similar, se ha utilizado en una síntesis eficiente de pirroloquinolinedicarboxilatos fusionados . Estos compuestos tienen diversas aplicaciones en la química medicinal.
Inhibidores de la División Celular en E. coli
El indol-4-carbaldehído se ha utilizado como reactivo en la preparación de inhibidores de la división celular en E. coli . Esto podría conducir potencialmente al desarrollo de nuevos antibióticos.
Estas son solo algunas de las muchas aplicaciones potenciales del “this compound” y derivados similares del indol. El andamiaje del indol es una estructura versátil en la química medicinal, que ofrece una amplia gama de posibilidades para el desarrollo de nuevos agentes terapéuticos .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 7-chloro-1h-indole-4-carbaldehyde, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . The interaction often involves binding to the target receptor, which can inhibit or activate the receptor’s function .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific derivative, target, and biological context .
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by factors such as their lipophilicity and water solubility .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects can be expected to be diverse and context-dependent .
Safety and Hazards
Direcciones Futuras
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Análisis Bioquímico
Biochemical Properties
7-Chloro-1H-indole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions can modulate enzyme activity, either inhibiting or activating biochemical pathways .
Cellular Effects
The effects of 7-Chloro-1H-indole-4-carbaldehyde on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 7-Chloro-1H-indole-4-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. The compound’s ability to alter gene expression is often mediated through its interaction with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-1H-indole-4-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 7-Chloro-1H-indole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significant only above certain concentration levels .
Metabolic Pathways
7-Chloro-1H-indole-4-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux, leading to changes in the levels of various metabolites. For instance, it may inhibit key enzymes in a metabolic pathway, resulting in the accumulation or depletion of specific metabolites .
Transport and Distribution
The transport and distribution of 7-Chloro-1H-indole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall biological activity and efficacy .
Subcellular Localization
7-Chloro-1H-indole-4-carbaldehyde exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and for exerting its biological effects .
Propiedades
IUPAC Name |
7-chloro-1H-indole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-2-1-6(5-12)7-3-4-11-9(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREPJTYUCHCYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694630 | |
| Record name | 7-Chloro-1H-indole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-37-9 | |
| Record name | 7-Chloro-1H-indole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1H-indole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


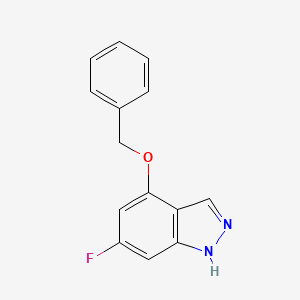
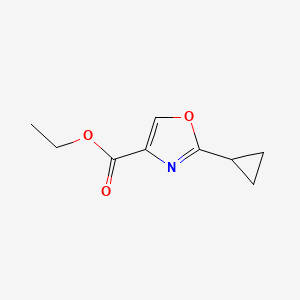

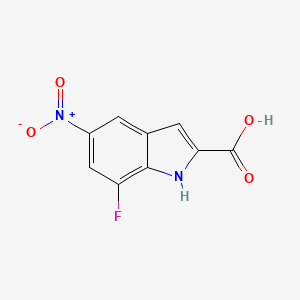
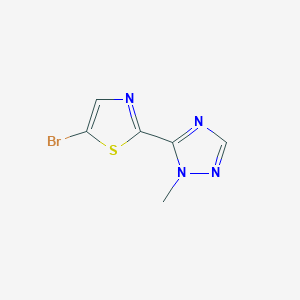

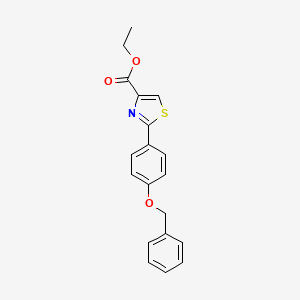
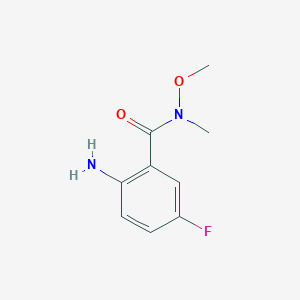
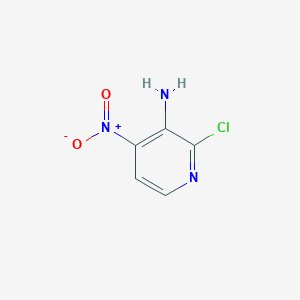
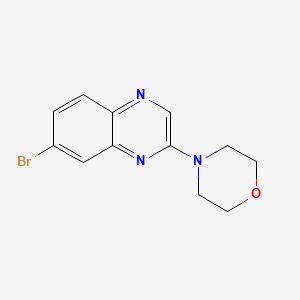
![2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1523546.png)

![3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523551.png)

